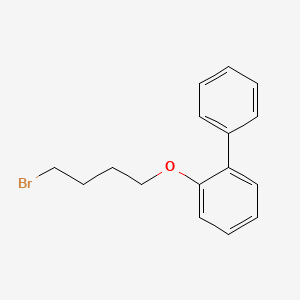

1-(4-Bromobutoxy)-2-phenylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-Bromobutoxy)-4-fluorobenzene” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “Benzene, (4-bromobutoxy)-”, has a molecular weight of 229.114 .

Synthesis Analysis

There’s a paper that describes the synthesis of a compound “(E)-1-(2-(4-bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one” from the pinostrobin molecule .Molecular Structure Analysis

The molecular structure of “1-(4-Bromobutoxy)-4-isopropylbenzene” is available on ChemSpider . A paper also discusses the crystal structures of three 1-[4-(4-bromobutoxy)-phenyl] chalcone derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1-(4-Bromobutoxy)-4-methylbenzene”, are described in a safety data sheet .科学的研究の応用

1. Use in Liquid Crystal Synthesis

The compound 1-(4-Bromobutoxy)-2-phenylbenzene has been utilized in the synthesis of chiral liquid crystals. These crystals have diverse applications in display technologies and other optical devices. The research demonstrates that the mesogenic properties of these liquid crystals are significantly influenced by the nature of the substituents on the phenyl ring, showcasing the compound's role in modifying physical properties (Bertini et al., 2003).

2. Role in Organic Synthesis and Reactions

In another study, the compound's bromo-substituted variant was used to demonstrate the transformation of cyclohexa-1,4-diene to cyclohexa-1,2,4-triene, which is significant in understanding reaction mechanisms in organic chemistry (Christl & Groetsch, 2000). Such insights are crucial for the development of novel synthetic pathways and understanding molecular interactions.

3. Improving Polymer Solar Cell Performance

A related brominated compound was introduced to polymer solar cells, resulting in a significant improvement in device performance. This study highlights the potential of brominated phenyl compounds in enhancing the efficiency of solar energy conversion technologies (Fu et al., 2015).

4. Application in Polymer End-Functionalization

In polymer science, a variant of this compound was used for the end-quenching of quasiliving polymerizations. This process is critical for producing polymers with specific end-group functionalities, which are important for creating materials with tailored properties (Morgan et al., 2010).

5. In Synthesis of Biologically Active Compounds

The compound plays a role in the synthesis of biologically active compounds. For instance, it serves as an intermediate in the production of certain pharmaceuticals, demonstrating its importance in medicinal chemistry (Nagarapu et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromobutoxy)-2-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHHNSOWBZJJEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606217 |

Source

|

| Record name | 2-(4-Bromobutoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53669-77-5 |

Source

|

| Record name | 2-(4-Bromobutoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)

![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)